molecular formula C6H15NO B13601504 (2S)-3-methoxypentan-2-amine

(2S)-3-methoxypentan-2-amine

Katalognummer: B13601504
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: KJQVGVXJCVLKMK-ZBHICJROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-Methoxypentan-2-amine is an organic compound with the molecular formula C6H15NO It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methoxypentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methoxypentanal.

    Reductive Amination: The key step involves reductive amination, where the aldehyde group of (S)-3-methoxypentanal is converted to an amine. This is achieved by reacting the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Purification: The resulting amine is then purified using techniques such as distillation or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-3-Methoxypentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

(2S)-3-Methoxypentan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which (2S)-3-methoxypentan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    (2S)-3-Methoxypentan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-3-Methoxypentanoic acid: Contains a carboxylic acid group instead of an amine.

    (2S)-3-Methoxy-2-methylpentane: Similar backbone but with a methyl group instead of an amine.

Uniqueness: (2S)-3-Methoxypentan-2-amine is unique due to its specific combination of a chiral center, an amine group, and a methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H15NO

Molekulargewicht

117.19 g/mol

IUPAC-Name

(2S)-3-methoxypentan-2-amine

InChI

InChI=1S/C6H15NO/c1-4-6(8-3)5(2)7/h5-6H,4,7H2,1-3H3/t5-,6?/m0/s1

InChI-Schlüssel

KJQVGVXJCVLKMK-ZBHICJROSA-N

Isomerische SMILES

CCC([C@H](C)N)OC

Kanonische SMILES

CCC(C(C)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.